molecular formula C16H13IO3 B1323965 3-Ethoxycarbonyl-3'-iodobenzophenone CAS No. 890098-41-6

3-Ethoxycarbonyl-3'-iodobenzophenone

Cat. No.: B1323965
CAS No.: 890098-41-6
M. Wt: 380.18 g/mol
InChI Key: IUMGWSYCFOZKDR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethoxycarbonyl-3’-iodobenzophenone can be synthesized through various synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

In industrial settings, the production of 3-ethoxycarbonyl-3’-iodobenzophenone may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents, catalysts, and reaction conditions can be optimized to achieve high yields and purity. The use of automated reactors and continuous flow processes can further enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxycarbonyl-3’-iodobenzophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxycarbonyl-3’-iodobenzophenone is unique due to the presence of both an ethoxycarbonyl group and an iodine atom, which confer specific reactivity and properties. The iodine atom makes it particularly suitable for substitution reactions, while the ethoxycarbonyl group provides additional functionalization possibilities .

Properties

IUPAC Name

ethyl 3-(3-iodobenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13IO3/c1-2-20-16(19)13-7-3-5-11(9-13)15(18)12-6-4-8-14(17)10-12/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMGWSYCFOZKDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641529
Record name Ethyl 3-(3-iodobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-41-6
Record name Ethyl 3-(3-iodobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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